1-Oleoyl-sn-glycero-3-phosphocholine

Description

1-(9Z-octadecenoyl)-sn-glycero-3-phosphocholine has been reported in Trypanosoma brucei with data available.

PC(18:1(9Z)/0:0) is a metabolite found in or produced by Saccharomyces cerevisiae.

Propriétés

IUPAC Name |

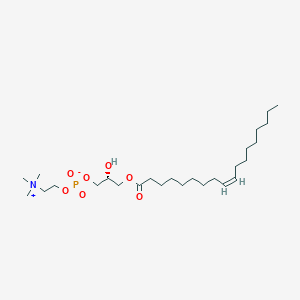

[(2R)-2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H52NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-26(29)32-23-25(28)24-34-35(30,31)33-22-21-27(2,3)4/h12-13,25,28H,5-11,14-24H2,1-4H3/b13-12-/t25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAMUFBLWGFFICM-PTGWMXDISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H52NO7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201334331 | |

| Record name | 1-O-Oleoyl-sn-glycero-3-phosphocholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201334331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

521.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | LysoPC(18:1(9Z)/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002815 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

19420-56-5 | |

| Record name | 1-O-Oleoyl-sn-glycero-3-phosphocholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201334331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Oleoyl-2-hydroxy-sn-glycero-3-phosphocholine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FS74G26ZZ4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LysoPC(18:1(9Z)/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002815 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Oleoyl-sn-glycero-3-phosphocholine in Mammalian Cells

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Oleoyl-sn-glycero-3-phosphocholine (LPC O-18:1) is a specific mono-acylated glycerophospholipid that plays a crucial role not only as a structural component of cellular membranes but also as a bioactive signaling molecule implicated in a variety of physiological and pathological processes. Its synthesis in mammalian cells is a dynamic process primarily governed by the remodeling of existing phosphatidylcholine through the Lands cycle. This guide provides a comprehensive overview of the core synthesis pathways, the key enzymes involved, quantitative data on reaction kinetics and physiological concentrations, and detailed experimental protocols for studying LPC metabolism. Understanding these pathways is critical for developing novel therapeutic strategies targeting lipid-mediated diseases.

Introduction to this compound

Lysophosphatidylcholines (LPCs), also known as lysolecithins, are a class of lipids derived from the hydrolysis of phosphatidylcholine (PC).[1] They consist of a glycerol (B35011) backbone, a phosphocholine (B91661) headgroup at the sn-3 position, and a single fatty acyl chain, typically at the sn-1 or sn-2 position. This compound specifically contains an oleic acid (18:1) moiety at the sn-1 position.

Beyond their role as metabolic intermediates in phospholipid turnover, LPCs are potent signaling molecules. Elevated levels of LPCs, including oleoyl-LPC, are associated with pro-inflammatory responses, atherosclerosis, and neurodegenerative diseases.[1][2] In healthy individuals, the total plasma concentration of LPC ranges from 125 to 143 nmol/mL.[1]

Core Synthesis Pathways for 1-Oleoyl-LPC

The generation of 1-Oleoyl-LPC in mammalian cells is not a de novo process but rather a result of the modification and turnover of pre-existing phosphatidylcholine molecules. The two principal pathways involved in PC metabolism are the Lands cycle and the Kennedy pathway, which are intricately linked.

The Lands Cycle: The Primary Route of LPC Formation

The Lands cycle is the main pathway for the synthesis and degradation of LPC, facilitating the remodeling of fatty acid chains within cellular phospholipids (B1166683).[1] This cycle involves two key enzymatic steps:

-

Deacylation: A Phospholipase A₂ (PLA₂) enzyme hydrolyzes the ester bond at the sn-2 position of a parent phosphatidylcholine molecule, releasing a free fatty acid and generating an LPC. For 1-Oleoyl-LPC to be formed, the starting substrate must be 1-oleoyl-2-acyl-sn-glycero-3-phosphocholine.[3]

-

Reacylation: The generated LPC can be rapidly re-acylated back to PC by a family of enzymes known as Lysophosphatidylcholine (B164491) Acyltransferases (LPCATs), which utilize an acyl-CoA molecule as the acyl donor.[3][4] This reverse reaction is crucial for maintaining LPC homeostasis and for tailoring the fatty acid composition of cellular membranes.[1]

The Kennedy Pathway: De Novo PC Synthesis

The Kennedy pathway is the primary route for the de novo synthesis of PC in mammalian cells.[5][6] It does not directly produce LPC but generates the PC pool that serves as the substrate for the Lands cycle. The key steps are:

-

Choline Phosphorylation: Choline is phosphorylated by Choline Kinase (CK) to produce phosphocholine.

-

CDP-Choline Formation: CTP:phosphocholine cytidylyltransferase (CCT), the rate-limiting enzyme, converts phosphocholine to CDP-choline.[5]

-

PC Synthesis: Cholinephosphotransferase (CPT) catalyzes the final step, transferring the phosphocholine moiety from CDP-choline to a diacylglycerol (DAG) molecule to form PC.[5][6]

These two pathways are interconnected; for example, the enzyme LPCAT1, central to the Lands cycle, can promote the degradation of CPT1 from the Kennedy pathway.[3][4]

Other Contributing Pathways

In blood plasma, LPC can also be generated by the action of Lecithin-cholesterol acyltransferase (LCAT) . This enzyme catalyzes the transfer of a fatty acid from the sn-2 position of PC to free cholesterol, producing cholesteryl esters and LPC.[1][2]

Quantitative Data Summary

Quantitative analysis of LPC levels and the kinetics of related enzymes is crucial for understanding their metabolic regulation.

Physiological Concentrations of LPC

| Analyte | Matrix | Organism | Concentration | Reference |

| Total LPC | Plasma | Human | 125 - 143 nmol/mL | [1] |

| Oleoyl-LPC | Myocardium | Rat | Less abundant than Palmitoyl- or Stearoyl-LPC | [7] |

| Palmitoyl-LPC | Liver | Mouse | 202.61 ± 24.60 ng/mg tissue | [8] |

Enzyme Kinetic Parameters

| Enzyme | Substrate(s) | Kₘ | Vₘₐₓ | Source / Conditions | Reference |

| Phospholipase A₂ | Phosphatidylcholine | 4.9 mM | 82.5 nmol/h/mg | Hydrolysis Reaction | [9] |

| Phospholipase A₂ | Lysophosphatidylcholine | 4.9 mM | 10.4 nmol/h/mg | Synthesis Reaction | [9] |

| LPCAT3 (human, recombinant) | NBD-lyso-PC | 266.84 ± 3.65 µM | 39.76 ± 1.86 pmol/min/U | pH 6.0, 30°C | [10][11] |

| LPCAT3 (human, recombinant) | Arachidonoyl CoA | 11.03 ± 0.51 µM | 39.76 ± 1.86 pmol/min/U | pH 6.0, 30°C | [10][11] |

Experimental Protocols

Investigating the synthesis of 1-Oleoyl-LPC requires robust methods for measuring enzyme activity and quantifying lipid species.

Protocol: LPCAT Activity Assay in Cell Microsomes

This protocol measures the rate of PC synthesis from LPC and an acyl-CoA donor, reflecting the activity of LPCAT enzymes.[4][12]

Methodology Workflow

Detailed Steps:

-

Microsome Preparation: Homogenize mammalian cells or tissues in a suitable buffer and perform differential centrifugation to isolate the microsomal fraction, which is rich in ER-localized enzymes like LPCATs.

-

Reaction Setup: Prepare a reaction mixture in an assay buffer (e.g., 0.1 M potassium phosphate, pH 7.2). A typical reaction (final volume 200 µL) contains:

-

Microsomal protein (e.g., 10 µg)

-

LPC substrate (e.g., 3 µM 1-palmitoyl-sn-glycero-3-phosphocholine)

-

Acyl-CoA donor (e.g., 3 µM oleoyl-CoA spiked with [³H]oleoyl-CoA)

-

Fatty acid-free BSA (e.g., 12.5 µM) to bind lipids.[12]

-

-

Incubation: Initiate the reaction by adding the microsomal protein. Incubate at 37°C for a time period within the linear range of the reaction (e.g., 10 minutes).[12]

-

Lipid Extraction: Stop the reaction by adding 750 µL of a chloroform:methanol (B129727) (1:2, v/v) mixture, followed by the addition of an internal standard. Perform a Bligh and Dyer extraction to separate the lipid-containing organic phase.[12]

-

Analysis: Dry the organic phase under nitrogen. Resuspend the lipid extract and spot it onto a TLC plate. Develop the plate using a solvent system such as ethanol/triethylamine/chloroform/water (50:35:35:10).[4]

-

Quantification: Visualize the separated PC and LPC spots (e.g., with iodine vapor). Scrape the PC spot and quantify the incorporated radioactivity using liquid scintillation counting.

Protocol: Extraction and Quantification of 1-Oleoyl-LPC from Plasma

This protocol details a simplified, high-throughput method for extracting LPCs from plasma, followed by quantification using LC-MS/MS.[13]

Methodology Workflow

Detailed Steps:

-

Extraction:

-

In a microcentrifuge tube, add 1 mL of cold methanol containing a known amount of an internal standard (e.g., 100 pmol of 17:0-LPC).

-

Add 2 µL of plasma or serum to the methanol.[13]

-

Vortex the mixture vigorously for 1 minute.

-

Incubate on ice for 10 minutes to allow for protein precipitation.

-

Centrifuge at 10,000 x g for 5 minutes at room temperature.

-

-

Sample Preparation for Analysis:

-

Carefully collect the supernatant, which contains the extracted lipids.

-

Transfer the supernatant to an autosampler vial for analysis.

-

-

LC-MS/MS Quantification:

-

Instrumentation: Use a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

-

Chromatography: Separate lipids on a C18 reversed-phase column using a gradient of mobile phases (e.g., water and methanol/acetonitrile containing ammonium (B1175870) acetate).[12]

-

Mass Spectrometry: Operate the mass spectrometer in positive ion electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) to specifically detect and quantify 1-Oleoyl-LPC and the internal standard based on their unique precursor-to-product ion transitions.

-

Quantification: Calculate the concentration of 1-Oleoyl-LPC in the original sample by comparing its peak area to that of the known amount of internal standard.

-

Relevance in Research and Drug Development

The synthesis and accumulation of 1-Oleoyl-LPC are tightly regulated processes, and their dysregulation is linked to numerous diseases.

-

Inflammation and Cardiovascular Disease: LPCs are known to be pro-inflammatory and are found in high concentrations within oxidized low-density lipoprotein (oxLDL) particles, contributing to the development of atherosclerotic plaques.[1]

-

Neurological Disorders: LPC is used experimentally to induce demyelination, and alterations in its metabolism are implicated in diseases like multiple sclerosis.[1][14]

-

Therapeutic Targets: The key enzymes in the Lands cycle, particularly the various isoforms of PLA₂ and LPCATs, represent promising targets for drug development. Inhibitors or modulators of these enzymes could be used to control the levels of bioactive LPCs in disease states, offering new therapeutic avenues for inflammatory and metabolic disorders.

References

- 1. An Updated Review of Lysophosphatidylcholine Metabolism in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Two different pathways of phosphatidylcholine synthesis, the Kennedy Pathway and the Lands Cycle, differentially regulate cellular triacylglycerol storage - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Human Lysophosphatidylcholine Acyltransferases 1 and 2 Are Located in Lipid Droplets Where They Catalyze the Formation of Phosphatidylcholine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. From yeast to humans - roles of the Kennedy pathway for phosphatidylcholine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantitation of lysophosphatidylcholine molecular species in rat cardiac tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolomics reveal 1-palmitoyl lysophosphatidylcholine production by peroxisome proliferator-activated receptor α - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characterization and optimization of phospholipase A2 catalyzed synthesis of phosphatidylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A novel assay for measuring recombinant human lysophosphatidylcholine acyltransferase 3 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Measurement of lysophospholipid acyltransferase activities using substrate competition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. An extremely simple method for extraction of lysophospholipids and phospholipids from blood samples - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Lyso-Lipid-Induced Oligodendrocyte Maturation Underlies Restoration of Optic Nerve Function | eNeuro [eneuro.org]

Physical and chemical properties of LPC(18:1)

An In-depth Technical Guide to Lysophosphatidylcholine (18:1)

Introduction

Lysophosphatidylcholine (LPC), a class of lysophospholipids, are generated from the hydrolysis of phosphatidylcholine by the enzyme phospholipase A2. Among the various species, 1-oleoyl-2-hydroxy-sn-glycero-3-phosphocholine, commonly known as LPC(18:1), is one of the most abundant and biologically active variants found in tissues and plasma.[1] It consists of a glycerol (B35011) backbone, a phosphocholine (B91661) headgroup, and a single oleic acid (18:1) acyl chain. LPC(18:1) is not merely a metabolic intermediate but a potent signaling molecule implicated in a wide array of physiological and pathological processes, including inflammation, neuropathic pain, demyelinating diseases, and cancer.[2][3][4][5] Its amphipathic nature allows it to interact with cell membranes and a variety of receptors, making it a molecule of significant interest for researchers and drug development professionals.

Physical and Chemical Properties

The physicochemical characteristics of LPC(18:1) are fundamental to its biological function, influencing its solubility, membrane interaction, and receptor binding. Quantitative data are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | (2-{[(2R)-2-hydroxy-3-[(9Z)-octadec-9-enoyloxy]propyl phosphono]oxy}ethyl)trimethylazanium | |

| Synonyms | 1-Oleoyl-2-hydroxy-sn-glycero-3-phosphocholine, PC(18:1/0:0), 1-Oleoylglycerophosphocholine | [6][7][8] |

| Molecular Formula | C26H52NO7P | [6] |

| Average Molecular Weight | 521.67 g/mol | [9][10] |

| Monoisotopic Molecular Weight | 521.3481 g/mol | [9] |

| CAS Number | 19420-56-5 | [6][8] |

| Physical State | Solid | [7] |

| Solubility | Chloroform: Soluble | [6][11] |

| DMSO: Soluble (up to 5 mg/mL) | [6] | |

| Ethanol: Soluble (up to 5 mg/mL) | [6] | |

| Ethanol:Water (1:1, v/v): Completely soluble with potential need for heating/sonication | [11] | |

| PBS (pH 7.2): 2 mg/mL | [8] | |

| Water: Very low solubility (Predicted: 0.00028 g/L) | [7][9] | |

| Critical Micelle Concentration (CMC) | 7-50 µM (for LPC 16:0, dependent on temperature, pH, salt concentration) | [12] |

| Predicted logP | 2.38 | [9] |

Biological Activity and Signaling Pathways

LPC(18:1) exerts pleiotropic effects by engaging multiple cell surface receptors and modulating intracellular pathways. Its roles range from immune modulation and pain signaling to regulating vascular tone and cell survival.

Role in Neuropathic Pain

LPC(18:1) levels are significantly elevated in the dorsal root ganglion (DRG) and cerebrospinal fluid following nerve injury.[2] It directly contributes to neuropathic pain by activating a specific G protein-coupled receptor, GPR132. This initiates a downstream cascade involving Protein Kinase C (PKC) and Extracellular signal-Regulated Kinase (ERK), leading to neuronal sensitization and pain hypersensitivity.[2]

Caption: LPC(18:1)-induced neuropathic pain signaling via the GPR132-PKC-ERK pathway.

Dual Role in Immune Regulation

LPC(18:1) demonstrates a complex, context-dependent role in modulating the innate immune system, particularly through Toll-like receptors (TLRs). In the absence of classical ligands like lipopolysaccharide (LPS), LPCs can directly activate TLR4 and TLR2, triggering a pro-inflammatory response.[13] Conversely, in the presence of such ligands, LPCs can act as anti-inflammatory molecules by inhibiting TLR-mediated signaling. This dual activity highlights LPC as a critical regulator of immune homeostasis.

Caption: The dual, context-dependent role of LPC(18:1) in modulating TLR signaling.

Other Key Signaling Interactions

-

Vascular Function: LPC(18:1) can induce the expression of cyclooxygenase-2 (COX-2) and endothelial nitric oxide synthase (eNOS), which have vasoprotective effects.[13] However, it can also induce mitochondrial reactive oxygen species (mtROS), leading to eNOS uncoupling, reduced nitric oxide (NO) bioavailability, and endothelial dysfunction.[1][14]

-

Metabolic Regulation: By binding to receptors like GPR119 and GPR55, LPCs can trigger intracellular calcium mobilization, which is linked to increased glucose-stimulated insulin (B600854) secretion.[15]

-

Demyelinating Diseases: Exogenous LPC(18:1) has been shown to promote oligodendrocyte maturation and remyelination in the optic nerve, suggesting a therapeutic potential for diseases like multiple sclerosis. This effect is in stark contrast to LPC(18:0) (stearoyl), which has demyelinating effects.[3]

-

Ion Channel Activation: In sensory neurons, LPC(18:1) can activate transient receptor potential (TRP) channels, including TRPV1 and TRPC5, contributing to mechanical hypersensitivity and pain.[4]

Experimental Protocols & Methodologies

Accurate analysis of LPC(18:1) requires robust and validated experimental procedures, from sample extraction to detection and functional assessment.

Lipid Extraction from Biological Samples

A reliable lipid extraction is critical for accurate quantification. The Folch and MTBE methods are commonly used for their efficiency in recovering lysophospholipids from complex matrices like plasma or tissue homogenates.[16]

Caption: A typical workflow for the extraction of LPC(18:1) for mass spectrometry analysis.

Detailed Protocol: Folch Method for Lipid Extraction [16]

-

To 40 µL of tissue homogenate (representing 2 mg wet tissue) or 10 µL of plasma in a 1.5 mL microcentrifuge tube, add an internal standard (e.g., LPC(18:1)-d7) to correct for extraction efficiency.[17]

-

Add 700 µL of a cold Chloroform:Methanol (2:1, v/v) solution.

-

Vortex the mixture for 10 seconds, followed by shaking for 1 hour at 4°C.

-

Induce phase separation by adding 200 µL of water.

-

Vortex vigorously for 10 seconds and centrifuge at 17,500 x g for 5 minutes at 4°C.

-

Carefully collect the lower organic (chloroform) phase containing the lipids.

-

Evaporate the solvent under a stream of nitrogen gas.

-

Reconstitute the dried lipid extract in an appropriate solvent (e.g., methanol/chloroform) for analysis.

Quantification by Tandem Mass Spectrometry (LC-MS/MS)

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is the gold standard for quantifying specific LPC species. A common method involves a precursor ion scan for the m/z 184 fragment, which is characteristic of the phosphocholine headgroup.[18]

-

Principle: The instrument is set to detect all parent ions that fragment to produce the m/z 184 daughter ion.

-

Chromatography: Reversed-phase liquid chromatography is used to separate different LPC species based on their acyl chain length and saturation prior to entering the mass spectrometer.

-

Instrumentation: A triple quadrupole mass spectrometer is typically used.

-

Ionization Mode: Positive ion mode is used to detect the [M+H]+ adducts of LPCs.

-

Quantification: The area under the curve for the specific m/z of LPC(18:1) (522.3) is compared to that of a known concentration of an internal standard (e.g., LPC 13:0 or a deuterated version like LPC 18:1-d7) to determine its absolute concentration.[17][18]

In Vivo Model: Neuropathic Pain

The spinal nerve ligation (SNL) model in mice is frequently used to study the role of LPC(18:1) in neuropathic pain.[2]

-

Surgery: Under anesthesia, the L5 spinal nerve of a mouse is isolated and tightly ligated. Sham-operated animals undergo the same procedure without nerve ligation.

-

LPC(18:1) Administration: To test its direct effects, LPC(18:1) can be administered via intraplantar or intrathecal injection.[2]

-

Behavioral Testing:

-

Mechanical Allodynia: The paw withdrawal threshold is measured in response to stimulation with calibrated von Frey filaments. A lower threshold indicates increased sensitivity.[2]

-

Thermal Hyperalgesia: The paw withdrawal latency is measured in response to a radiant heat source using the Hargreaves' method. A shorter latency indicates heightened pain sensitivity.[2]

-

-

Molecular Analysis: Following behavioral tests, tissues such as the DRG and spinal cord can be harvested to measure levels of LPC(18:1) and downstream signaling molecules (e.g., p-ERK, p-PKC) via Western blot or immunohistochemistry.[2]

Relevance in Research and Drug Development

The multifaceted nature of LPC(18:1) makes it a molecule of high interest in translational science.

-

Biomarker Development: Altered levels of LPC(18:1) have been associated with neuropathic pain, fibromyalgia, and drug-induced phospholipidosis, suggesting its potential as a diagnostic or prognostic biomarker.[2][4][19]

-

Therapeutic Target: Given its role in pain and inflammation, targeting the synthesis of LPC(18:1) or its downstream receptors (e.g., GPR132) presents a novel therapeutic strategy for chronic pain management.[2]

-

Drug Delivery: As a natural phospholipid and surfactant, LPCs are explored for their use in drug delivery systems, such as liposomes and lipid nanoparticles, to improve the stability and bioavailability of therapeutic agents.[20][21]

-

Neurodegenerative and Demyelinating Diseases: The discovery that LPC(18:1) promotes remyelination opens new avenues for developing treatments for diseases like multiple sclerosis.[3]

References

- 1. ahajournals.org [ahajournals.org]

- 2. rapm.bmj.com [rapm.bmj.com]

- 3. Lyso-Lipid-Induced Oligodendrocyte Maturation Underlies Restoration of Optic Nerve Function | eNeuro [eneuro.org]

- 4. mdpi.com [mdpi.com]

- 5. pnas.org [pnas.org]

- 6. avantiresearch.com [avantiresearch.com]

- 7. Milk Composition Database: Showing metabocard for LysoPC(18:1(9Z)/0:0) (BMDB0002815) [mcdb.ca]

- 8. caymanchem.com [caymanchem.com]

- 9. Showing Compound LysoPC(18:1(11Z)) (FDB027536) - FooDB [foodb.ca]

- 10. Avanti Polar Lipids 18:1 Lyso PC, 19420-56-5, MFCD00133435, powder, 25mg, | Fisher Scientific [fishersci.com]

- 11. avantiresearch.com [avantiresearch.com]

- 12. researchgate.net [researchgate.net]

- 13. hmdb.ca [hmdb.ca]

- 14. Oleoyl-Lysophosphatidylcholine Limits Endothelial Nitric Oxide Bioavailability by Induction of Reactive Oxygen Species | PLOS One [journals.plos.org]

- 15. hmdb.ca [hmdb.ca]

- 16. Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome - PMC [pmc.ncbi.nlm.nih.gov]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. ovid.com [ovid.com]

- 19. Glucosylceramide and Lysophosphatidylcholines as Potential Blood Biomarkers for Drug-Induced Hepatic Phospholipidosis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. avantiresearch.com [avantiresearch.com]

- 21. pharmaexcipients.com [pharmaexcipients.com]

The Journey of a Bioactive Lipid: A Technical Guide to the Cellular Uptake and Metabolism of Oleoyl-Lysophosphatidylcholine

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Oleoyl-lysophosphatidylcholine (18:1 LPC), a prominent species of lysophosphatidylcholine (B164491) (LPC) in human plasma, stands at the crossroads of lipid metabolism and cellular signaling. As a major component of oxidized low-density lipoprotein (oxLDL), its role in the pathology of diseases like atherosclerosis is of significant interest. Understanding the mechanisms by which cells internalize and metabolize this bioactive lipid is critical for developing therapeutic strategies targeting lipid-mediated signaling and inflammation. This technical guide provides an in-depth examination of the cellular uptake pathways, the key enzymatic processes governing its metabolic fate, and the downstream signaling cascades it influences. We consolidate quantitative data from multiple studies, present detailed experimental protocols for its study, and visualize complex pathways to offer a comprehensive resource for researchers in the field.

Cellular Uptake: A Multi-Step Process

The entry of oleoyl-LPC into the cell is not mediated by a single transporter protein but is rather a coordinated process involving extracellular carriers and the physical properties of the cell membrane.

1.1 Extracellular Transport and Delivery: In circulation, the majority of LPC (approximately 80%) is bound to albumin.[1] This binding serves two primary functions: it solubilizes the amphipathic LPC molecule in the aqueous environment of the plasma and acts as a buffer, regulating its bioavailability and preventing the detergent-like effects that high concentrations of free LPC could have on cell membranes.[1] Albumin facilitates the transport of oleoyl-LPC to the cell surface, where it is released for cellular uptake.

1.2 Transmembrane Movement: Once at the cell surface, the precise mechanism of oleoyl-LPC translocation across the plasma membrane is not fully elucidated but is thought to involve:

-

Passive Diffusion: As a lipid molecule, oleoyl-LPC can passively diffuse across the phospholipid bilayer, driven by its concentration gradient.

-

Membrane Microdomain Interaction: The uptake process may be facilitated by interactions with specific lipid microdomains or "lipid rafts" within the membrane, which can influence membrane fluidity and protein congregation.

-

Protein-Facilitated Transport: While no single dedicated LPC transporter has been identified for most cell types, the passage is likely assisted by various membrane proteins that affect lipid dynamics. Specialized transporters, such as MFSD2a, are known to be essential for LPC transport across the blood-brain barrier, highlighting that tissue-specific mechanisms exist.

The overall workflow for LPC cellular entry and initial processing is a cascade from circulation to intracellular availability.

Caption: High-level overview of oleoyl-LPC's journey from circulation to its intracellular fates.

Intracellular Metabolic Fates

Once inside the cell, oleoyl-LPC is rapidly metabolized via two primary, competing pathways. This rapid conversion is crucial, as high intracellular levels of LPC can be cytotoxic.

2.1 Reacylation to Phosphatidylcholine (The Lands Cycle): The predominant metabolic route is the reacylation of oleoyl-LPC to form phosphatidylcholine (PC), a key structural component of cellular membranes. This reaction is a cornerstone of the Lands cycle, a vital pathway for phospholipid remodeling. The reaction is catalyzed by a family of enzymes known as Lysophosphatidylcholine Acyltransferases (LPCATs) .

LPC (oleoyl) + Acyl-CoA → PC + CoA-SH

Several LPCAT isoforms exist with varying substrate specificities and tissue distributions:

-

LPCAT1: Expressed in the lung and spleen, LPCAT1 shows a preference for saturated acyl-CoAs like palmitoyl-CoA but also utilizes oleoyl-CoA.[2][3]

-

LPCAT3: As the major isoform in the liver, intestine, and macrophages, LPCAT3 is critical for incorporating polyunsaturated fatty acids into phospholipids.[4][5] It also efficiently uses monounsaturated acyl-CoAs.[6]

-

LPCAT4: This isoform demonstrates a clear preference for oleoyl-CoA (18:1) as an acyl donor.[7]

2.2 Hydrolysis to Lysophosphatidic Acid (LPA): A second, highly significant metabolic pathway occurs primarily in the extracellular environment but profoundly impacts intracellular signaling. The enzyme Autotaxin (ATX) , a secreted lysophospholipase D, hydrolyzes oleoyl-LPC to produce the potent signaling lipid lysophosphatidic acid (LPA) .

LPC (oleoyl) → LPA (oleoyl) + Choline (B1196258)

This conversion is a critical step in generating a powerful mitogen and chemoattractant that signals through a family of G-protein coupled receptors (GPCRs) known as LPA receptors (LPAR1-6).

Caption: The two primary enzymatic pathways that determine the metabolic fate of oleoyl-LPC.

Downstream Signaling via the Autotaxin-LPA Axis

The conversion of LPC to LPA by autotaxin initiates a potent signaling cascade that influences cell proliferation, migration, and survival. LPA exerts its effects by binding to its specific cell-surface receptors (LPAR1-6).

LPA receptors couple to several heterotrimeric G proteins, including Gαi/o, Gαq/11, and Gα12/13, to activate a range of downstream effector pathways:

-

RhoA Pathway (via Gα12/13): Leads to activation of Rho-associated kinase (ROCK), which mediates stress fiber formation, focal adhesion assembly, and cell migration.

-

PI3K/Akt Pathway (via Gαi/o): Promotes cell survival and proliferation by activating protein kinase B (Akt).

-

Ras/MAPK Pathway (via Gαi/o and Gαq/11): Activates the mitogen-activated protein kinase (MAPK/ERK) cascade, a central regulator of gene expression, cell growth, and differentiation.

-

PLC Pathway (via Gαq/11): Activates phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), which mobilize intracellular calcium and activate protein kinase C (PKC), respectively.

Caption: Downstream signaling initiated by the conversion of LPC to LPA by autotaxin.

Quantitative Data Summary

The following tables summarize key quantitative parameters related to oleoyl-LPC concentration and metabolism.

Table 1: Representative Concentrations of LPC

| Parameter | Value | Context | Source(s) |

|---|---|---|---|

| Total Plasma LPC | 125 - 190 µM | Healthy human individuals | [1][8][9] |

| Oleoyl-LPC (18:1) | ~10-20% of total | Percentage of total LPC species in plasma | [8][10] |

| Intracellular LPC increase | 28 - 35 nmol/mg protein | In Huh-7 hepatocytes after 12h incubation with 600 µM saturated fatty acids |[11] |

Table 2: Kinetic Parameters of Human LPCAT Enzymes

| Enzyme | Substrate(s) | Km / K0.5 (µM) | Vmax (nmol/min/mg) | Notes | Source(s) |

|---|---|---|---|---|---|

| LPCAT3 | lyso-PC | 13.1 | 486 | With 50 µM oleoyl-CoA as acyl donor. Exhibits cooperativity. | [6] |

| LPCAT3 | Monounsaturated Acyl-CoA | - | 759 | With lyso-PC as acyl acceptor. Represents highest Vmax among acyl-CoA types. | [6] |

| LPCAT3 | Arachidonoyl-CoA | 11.03 | 0.04 (pmol/min/unit) | Assay used NBD-labeled lyso-PC. Vmax not directly comparable. | [4][12] |

| LPCAT4 | Oleoyl-CoA | - | - | Shows a clear substrate preference for oleoyl-CoA. |[7] |

Note: Kinetic parameters can vary significantly based on the experimental system (e.g., cell type, recombinant protein expression system, assay conditions).

Experimental Protocols & Methodologies

Studying the uptake and metabolism of oleoyl-LPC requires precise techniques for cell culture, labeling, extraction, and analysis.

5.1 Protocol: Oleoyl-LPC Uptake and Metabolism Assay

This protocol provides a framework for tracing the fate of oleoyl-LPC in a cultured endothelial cell line.

Caption: A standardized workflow for quantifying the cellular uptake and metabolic conversion of LPC.

Methodology Details:

-

Cell Culture: Human umbilical vein endothelial cells (HUVECs) or the EA.hy926 cell line are cultured in appropriate media (e.g., DMEM with 10% FBS) in 12-well plates until they reach approximately 80-90% confluency.

-

Labeling: Prepare a working solution of [14C]-oleoyl-LPC complexed to fatty-acid-free bovine serum albumin (BSA) in serum-free media to a final concentration of 50 µM. Aspirate culture media, wash cells once with PBS, and add the labeling medium. Incubate for desired time points (e.g., 5, 15, 30, 60 minutes) at 37°C.

-

Termination and Washing: To stop the uptake, place plates on ice and aspirate the labeling medium. Immediately wash the cells three times with ice-cold PBS containing 0.5% BSA to remove non-specifically bound and extracellular tracer, followed by a final wash with PBS alone.

-

Cell Lysis and Lipid Extraction: Add 1 mL of ice-cold methanol (B129727) to each well and scrape the cells. Transfer the lysate to a glass tube. Perform a modified Bligh & Dyer extraction by adding chloroform (B151607) and water (or 0.9% NaCl) to achieve a final ratio of Chloroform:Methanol:Aqueous phase of 2:2:1.8. Vortex thoroughly and centrifuge to separate the phases.

-

Analysis:

-

Total Uptake: An aliquot of the total cell lysate can be taken before extraction for liquid scintillation counting to determine the total amount of 14C incorporated into the cells.

-

Metabolite Separation: Carefully collect the lower organic phase from the extraction. Dry the solvent under a stream of nitrogen. Resuspend the lipid extract in a small volume of chloroform/methanol (2:1). Spot the extract onto a silica (B1680970) TLC plate and develop using a solvent system such as chloroform:methanol:acetic acid:water (50:30:8:4, v/v/v/v). Visualize spots using a phosphorimager or by scraping bands and performing scintillation counting. Identify metabolites (e.g., PC, LPC) by running standards in parallel.

-

Mass Spectrometry: For more detailed analysis, the lipid extract can be analyzed by LC-MS/MS to identify and quantify the specific molecular species of LPC and its metabolites.

-

5.2 Protocol: Enzymatic Assay for Intracellular LPC Quantification

This protocol, adapted from methods used to measure LPC in hepatocytes, allows for the colorimetric quantification of total intracellular LPC.[11]

-

Sample Preparation: Culture and treat cells as required. After treatment, wash cells with PBS and resuspend in a known volume of PBS.

-

Cell Lysis: Sonicate the cell suspension (e.g., 12 kHz for 15 seconds) to lyse the cells.

-

Protein Quantification: Measure the protein concentration of the lysate using a standard method (e.g., Bradford assay) for normalization.

-

Enzymatic Reaction:

-

Mix an aliquot of the cell lysate (e.g., 4 µL at 2 µg/µL protein) with 240 µL of a reaction buffer containing Tris-HCl, Triton X-100, CaCl₂, TOOS (a chromogenic substrate), peroxidase, glycerophosphorylcholine phosphodiesterase, and choline oxidase.

-

Incubate for 5 minutes at 37°C. This allows endogenous enzymes to react.

-

Add 80 µL of a lysophospholipase buffer containing Tris-HCl, Triton X-100, 4-aminoantipyrine, and lysophospholipase. This final enzyme initiates the specific LPC-degrading cascade.

-

-

Measurement: Incubate for a further 5 minutes at 37°C. Measure the absorbance at 570 nm. The cascade of enzymatic reactions ultimately produces H₂O₂, which reacts with the chromogenic substrates to produce a colored product proportional to the initial LPC concentration.

-

Quantification: Generate a standard curve using known concentrations of oleoyl-LPC to calculate the amount of LPC in the samples, typically expressed as nmol LPC per mg of total cell protein.

Conclusion and Future Directions

The cellular handling of oleoyl-LPC is a tightly regulated and dynamic process with profound implications for cell physiology and disease. Its uptake is a complex interplay of plasma protein transport and membrane biophysics, while its intracellular fate is a rapid enzymatic decision between structural incorporation into membranes via the Lands cycle or degradation into the potent signaling molecule LPA. The methodologies and data presented here provide a foundational guide for researchers investigating this critical lipid.

Future research should focus on identifying the specific membrane proteins and lipid structures that facilitate LPC's entry into different cell types, which could reveal novel targets for therapeutic intervention. Furthermore, elucidating the precise regulatory mechanisms that dictate the flux of LPC through either the reacylation or hydrolysis pathway will be key to understanding how cells balance structural needs with signaling demands, particularly in pathological states like inflammation and cancer.

References

- 1. An Updated Review of Lysophosphatidylcholine Metabolism in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification and characterization of a lysophosphatidylcholine acyltransferase in alveolar type II cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phospholipid Acyltransferases: Characterization and Involvement of the Enzymes in Metabolic and Cancer Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A novel assay for measuring recombinant human lysophosphatidylcholine acyltransferase 3 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The expanding role of lyso-phosphatidylcholine acyltransferase-3 (LPCAT3), a phospholipid remodeling enzyme, in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization of human lysophospholipid acyltransferase 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of a lysophospholipid acyltransferase family essential for membrane asymmetry and diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Oleoyl-Lysophosphatidylcholine Limits Endothelial Nitric Oxide Bioavailability by Induction of Reactive Oxygen Species | PLOS One [journals.plos.org]

- 9. Oleoyl-Lysophosphatidylcholine Limits Endothelial Nitric Oxide Bioavailability by Induction of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Mechanisms of lysophosphatidylcholine-induced hepatocyte lipoapoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

1-Oleoyl-sn-glycero-3-phosphocholine (LPC 18:1): A Novel Biomarker for Neuropathic Pain

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Neuropathic pain, a chronic and debilitating condition arising from damage to the somatosensory nervous system, presents a significant therapeutic challenge. Current treatments offer limited efficacy and are often accompanied by adverse side effects. The identification of objective biomarkers is crucial for improving diagnosis, patient stratification, and the development of novel analgesics. Emerging evidence strongly implicates 1-Oleoyl-sn-glycero-3-phosphocholine (LPC 18:1), a specific lysophosphatidylcholine (B164491) species, as a key player in the pathophysiology of neuropathic pain and a promising biomarker. This technical guide provides a comprehensive overview of the role of LPC 18:1 in neuropathic pain, detailing the underlying signaling pathways, quantitative data from preclinical models, and standardized experimental protocols for its investigation.

Introduction: The Role of LPC 18:1 in Neuropathic Pain

Lysophosphatidylcholines (LPCs) are bioactive lipid molecules that have been increasingly recognized for their involvement in various pathological states, including inflammation and pain.[1] Recent studies have pinpointed a specific subtype, LPC 18:1, as a significant contributor to neuropathic pain following peripheral nerve injury.[2][3][4] In animal models of neuropathic pain, such as spinal nerve ligation (SNL), levels of LPC 18:1 are significantly elevated in the serum, dorsal root ganglion (DRG), and cerebrospinal fluid (CSF).[2][3][4] This upregulation of LPC 18:1 is not merely a correlational finding; direct administration of LPC 18:1 has been shown to induce pain-like behaviors, including mechanical allodynia and thermal hyperalgesia, in naive animals.[4] These findings strongly suggest that LPC 18:1 is a causative agent in the development and maintenance of neuropathic pain, making it a compelling biomarker and a potential therapeutic target.

Quantitative Data: LPC 18:1 Levels in a Preclinical Model of Neuropathic Pain

The following table summarizes the quantitative changes in LPC 18:1 levels observed in a mouse model of spinal nerve ligation (SNL)-induced neuropathic pain. These data highlight the significant upregulation of LPC 18:1 in key biological matrices associated with pain processing.

| Biological Matrix | Condition | LPC 18:1 Level (Relative to Sham) | Statistical Significance | Reference |

| Serum | SNL Day 7 | Significantly Increased | p < 0.05 | [2][3] |

| Dorsal Root Ganglion (DRG) | SNL Day 7 | Significantly Increased | p < 0.05 | [2][3] |

| Cerebrospinal Fluid (CSF) | SNL Day 7 | Significantly Increased | p < 0.05 | [2][3] |

Note: The exact fold-change can vary between studies. The data presented here is a qualitative summary of statistically significant increases reported in the literature.

Signaling Pathways Implicated in LPC 18:1-Mediated Neuropathic Pain

LPC 18:1 exerts its pro-nociceptive effects through the activation of specific signaling cascades within primary sensory neurons and glial cells. The primary pathway identified involves the G protein-coupled receptor 132 (GPR132), leading to the downstream activation of Protein Kinase C (PKC) and Extracellular signal-regulated Kinase (ERK).[2][3] Additionally, LPC 18:1 has been shown to activate transient receptor potential (TRP) ion channels, specifically TRPV1 and TRPM8, which are critical mediators of noxious stimuli.[1]

GPR132/PKC/ERK Signaling Pathway

Nerve injury leads to an increase in oxidative stress, which in turn promotes the synthesis of LPC 18:1.[2][3] LPC 18:1 then binds to and activates GPR132 on dorsal root ganglion (DRG) neurons. This activation initiates a downstream signaling cascade involving the activation of PKC and subsequently ERK.[2][3] Phosphorylated ERK (pERK) is a well-established marker of neuronal activation and contributes to the sensitization of nociceptive pathways, leading to the characteristic symptoms of neuropathic pain.

Activation of TRPV1 and TRPM8 Ion Channels

LPC 18:1 can also directly activate the ion channels TRPV1 and TRPM8, which are expressed in primary sensory neurons and are key transducers of thermal and mechanical stimuli.[1] The activation of these channels by LPC 18:1 leads to an influx of calcium ions, contributing to neuronal hyperexcitability and the sensation of pain.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of LPC 18:1 in neuropathic pain.

Animal Model of Neuropathic Pain: Spinal Nerve Ligation (SNL)

The SNL model is a widely used and reproducible method for inducing neuropathic pain in rodents.[2]

-

Anesthesia: Anesthetize the animal (e.g., mouse or rat) with an appropriate anesthetic (e.g., isoflurane).

-

Surgical Procedure:

-

Make a dorsal midline incision to expose the vertebrae at the L4-L6 level.

-

Carefully remove the L6 transverse process to expose the L4 and L5 spinal nerves.

-

Isolate the L5 spinal nerve and tightly ligate it with a silk suture.

-

-

Sham Control: Perform the same surgical procedure without the final ligation of the spinal nerve.

-

Post-operative Care: Provide appropriate post-operative analgesia and monitor the animals for recovery.

Behavioral Assessment of Nociception

The von Frey test is the gold standard for assessing mechanical sensitivity.[3][5]

-

Acclimatization: Place the animal in a testing chamber with a mesh floor and allow it to acclimate for at least 30 minutes.

-

Stimulation: Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw.

-

Response: A positive response is defined as a brisk withdrawal, flinching, or licking of the paw.

-

Threshold Determination: The mechanical withdrawal threshold is the lowest force that elicits a consistent withdrawal response.

The Hargreaves test is used to measure the latency of paw withdrawal to a thermal stimulus.[4][6][7][8]

-

Apparatus: Use a plantar test apparatus (Hargreaves apparatus) with a radiant heat source.

-

Acclimatization: Place the animal in a plexiglass chamber on a glass floor and allow it to acclimate.

-

Stimulation: Position the radiant heat source under the plantar surface of the hind paw and activate it.

-

Measurement: The apparatus automatically records the time until the animal withdraws its paw (paw withdrawal latency).

-

Cut-off Time: A cut-off time (e.g., 20-30 seconds) is used to prevent tissue damage.

Measurement of LPC 18:1 Levels

-

Sample Collection: Collect blood (for serum), DRG tissue, and CSF from anesthetized animals.

-

Lipid Extraction:

-

Homogenize tissue samples in a suitable buffer.

-

Perform a liquid-liquid extraction using a solvent system such as chloroform/methanol/water (a modified Bligh-Dyer method).

-

The lower organic phase containing the lipids is collected and dried under nitrogen.

-

LC-MS/MS is the gold standard for the accurate quantification of specific lipid species.

-

Chromatography: Reconstitute the dried lipid extract in an appropriate solvent and inject it into a liquid chromatography system. Use a suitable column (e.g., C18) to separate the different lipid species.

-

Mass Spectrometry: The eluent from the LC is introduced into a tandem mass spectrometer. Use multiple reaction monitoring (MRM) mode for the specific and sensitive detection and quantification of LPC 18:1.

-

Quantification: Use a stable isotope-labeled internal standard (e.g., LPC 18:1-d7) for accurate quantification.

Molecular Analysis

-

Protein Extraction: Homogenize DRG tissue in a lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).

-

Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).

-

Incubate the membrane with primary antibodies against pPKC, total PKC, pERK, total ERK, and a loading control (e.g., GAPDH).

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantification: Densitometrically quantify the bands and normalize the phosphorylated protein levels to the total protein levels.

-

RNA Extraction: Extract total RNA from DRG tissue using a suitable kit (e.g., TRIzol).

-

cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcriptase kit.

-

qPCR: Perform real-time PCR using SYBR Green or TaqMan probes with specific primers for target genes (e.g., Il1b, Tnf) and a housekeeping gene (e.g., Gapdh).

-

Data Analysis: Calculate the relative mRNA expression levels using the ΔΔCt method.

-

Tissue Preparation: Perfuse the animals with 4% paraformaldehyde and dissect the spinal cord. Post-fix the tissue and cryoprotect it in sucrose.

-

Sectioning: Cut transverse sections of the spinal cord using a cryostat.

-

Immunostaining:

-

Block the sections with a blocking solution containing normal serum and a permeabilizing agent (e.g., Triton X-100).

-

Incubate the sections with primary antibodies against glial fibrillary acidic protein (GFAP) for astrocytes and ionized calcium-binding adapter molecule 1 (Iba-1) for microglia.

-

Wash the sections and incubate with fluorescently labeled secondary antibodies.

-

-

Imaging: Mount the sections with a mounting medium containing DAPI (for nuclear staining) and image them using a fluorescence microscope.

-

Analysis: Quantify the fluorescence intensity or the number of activated glial cells in the dorsal horn of the spinal cord.

Experimental and Logical Workflow

The following diagram illustrates a typical workflow for investigating the role of LPC 18:1 in neuropathic pain.

Conclusion and Future Directions

The evidence strongly supports the role of this compound as a key mediator and a robust biomarker for neuropathic pain. Its increased levels in relevant biological fluids and tissues, coupled with its direct pro-nociceptive effects, make it a valuable tool for both basic research and clinical drug development. Future research should focus on validating these preclinical findings in human patients with neuropathic pain. The development of sensitive and specific assays for LPC 18:1 in clinical samples could pave the way for its use as a diagnostic and prognostic biomarker. Furthermore, targeting the LPC 18:1 signaling pathway, for instance by developing antagonists for the GPR132 receptor, represents a promising novel therapeutic strategy for the management of neuropathic pain. This technical guide provides the foundational knowledge and detailed protocols necessary to advance our understanding of LPC 18:1 and to accelerate the development of new and effective treatments for this debilitating condition.

References

- 1. rapm.bmj.com [rapm.bmj.com]

- 2. iasp-pain.org [iasp-pain.org]

- 3. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test. [repository.cam.ac.uk]

- 5. Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]

- 7. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 8. mmpc.org [mmpc.org]

An In-depth Technical Guide to Intracellular Signaling Pathways Activated by LPC(18:1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysophosphatidylcholine (LPC) is a class of bioactive lipid molecules that plays a crucial role in a multitude of physiological and pathological processes. Among the various LPC species, oleoyl-LPC (LPC(18:1)) has garnered significant attention for its diverse signaling functions. This technical guide provides a comprehensive overview of the intracellular signaling pathways activated by LPC(18:1), with a focus on its receptors, downstream effectors, and cellular responses. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in areas such as inflammation, neuropathic pain, cardiovascular disease, and metabolic disorders.

Data Presentation: Quantitative Effects of LPC(18:1)

The following tables summarize the key quantitative data from various studies on the effects of LPC(18:1) on different cellular systems and signaling pathways.

Table 1: Receptor Activation and Cellular Responses to LPC(18:1)

| Parameter | Cell Type/System | Effect | LPC(18:1) Concentration | Citation(s) |

| EC₅₀ | Mouse Aortic Rings | Attenuation of Acetylcholine-induced relaxation | 115 nM (86.2–155 nM) | [1][2] |

| EC₅₀ | Pannexin 1 (Panx1) | Channel Activation | 10-50 µM range | [3] |

| EC₅₀ | Pannexin 2 (Panx2) | Channel Activation | 10-50 µM range | [3] |

| Effective Concentration | EA.hy926 endothelial cells | Decreased NO bioavailability | 60 µM | [4][5] |

| Effective Concentration | Human Aortic Endothelial Cells | Induction of mitochondrial ROS | 10 µmol/L | |

| Effective Concentration | Dorsal Root Ganglion (DRG) Neurons | Upregulation of pPKC and pERK | 10 µM and 50 µM | [6][7][8][9] |

| Effective Concentration | Primary Sensory Neurons | Induction of Calcium Transients | 1, 5, and 10 µM | [10] |

Table 2: LPC(18:1) in Neuropathic Pain Models

| Model | Tissue/Fluid | Observation | LPC(18:1) Concentration/Level | Citation(s) |

| Spinal Nerve Ligation (Mouse) | Serum, DRG, CSF | Significantly increased levels | Not specified | [6][7][8] |

| In vivo administration (Mouse) | Intraplantar injection | Induction of pain-related behavior | 10 µM and 50 µM | [6][8] |

| In vivo administration (Mouse) | Intrathecal injection | Induction of pain-related behavior | 5 µg and 15 µg | [6][8] |

Core Signaling Pathways Activated by LPC(18:1)

LPC(18:1) exerts its effects by activating several G-protein coupled receptors (GPCRs) and other cellular targets. The primary signaling cascades initiated by LPC(18:1) are detailed below.

GPR132 (G2A) Signaling in Neuropathic Pain

In the context of neuropathic pain, LPC(18:1) has been shown to signal through G-protein coupled receptor 132 (GPR132), also known as G2A.[6][7][8] This pathway is particularly relevant in dorsal root ganglion (DRG) neurons and glial cells.[6][7][8] Activation of GPR132 by LPC(18:1) leads to the subsequent activation of Protein Kinase C (PKC) and Extracellular signal-Regulated Kinase (ERK).[6][7][8] This signaling cascade contributes to heightened pain responses and neuroinflammation.[6][7][8]

GPR119 Signaling and Metabolic Regulation

LPC(18:1) is an endogenous ligand for GPR119, a GPCR highly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.[11][12] The activation of GPR119 by LPC(18:1) stimulates the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[12] This signaling pathway plays a crucial role in glucose-dependent insulin (B600854) secretion.[12]

Modulation of Endothelial Function

LPC(18:1) significantly impacts endothelial cell function, primarily by modulating the bioavailability of nitric oxide (NO) and inducing the production of reactive oxygen species (ROS).[4][5] LPC(18:1) can lead to the uncoupling of endothelial nitric oxide synthase (eNOS), which shifts its enzymatic activity from NO production to superoxide (B77818) generation.[4][5] This increase in ROS can further scavenge NO, leading to endothelial dysfunction, a key event in the pathogenesis of atherosclerosis.

References

- 1. Lysophosphatidylcholine elicits intracellular calcium signaling in a GPR55-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. An Updated Review of Lysophosphatidylcholine Metabolism in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Machine learning and biological validation identify sphingolipids as key mediators of paclitaxel-induced neuropathy in cancer patients [elifesciences.org]

- 6. researchgate.net [researchgate.net]

- 7. rapm.bmj.com [rapm.bmj.com]

- 8. rapm.bmj.com [rapm.bmj.com]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | The Inhibitory Effect of Lysophosphatidylcholine on Proangiogenesis of Human CD34+ Cells Derived Endothelial Progenitor Cells [frontiersin.org]

- 11. Lysophosphatidylcholines Enriched with cis and trans Palmitoleic Acid Regulate Insulin Secretion via GPR119 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Interaction of Lysophosphatidylcholine (18:1) with G Protein-Coupled Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysophosphatidylcholine (LPC) is a class of bioactive lysophospholipids generated from the hydrolysis of phosphatidylcholine by phospholipase A2 (PLA2). As a major component of oxidized low-density lipoprotein (oxLDL), LPC has been implicated in various physiological and pathological processes, including inflammation, atherosclerosis, and neuropathic pain.[1][2][3] The oleoyl (B10858665) species, LPC(18:1), is one of the most abundant forms in human plasma and is a key signaling molecule that exerts its effects, in part, by interacting with several G protein-coupled receptors (GPCRs).[4][5]

GPCRs represent the largest family of cell surface receptors and are crucial targets for drug discovery due to their involvement in a wide array of signaling pathways.[6] Understanding the specific interactions between LPC(18:1) and its cognate GPCRs is critical for elucidating its biological functions and for the development of novel therapeutics targeting these pathways. This technical guide provides an in-depth overview of the current knowledge on the interaction of LPC(18:1) with key GPCRs, focusing on quantitative data, downstream signaling pathways, and detailed experimental protocols.

Key GPCRs Interacting with LPC(18:1)

Current research has identified several GPCRs as receptors or modulators for LPC(18:1), with the most significant evidence pointing towards GPR119, GPR55, and GPR132 (also known as G2A). While other receptors like GPR40 and GPR4 have been investigated, their direct interaction with LPC remains less clear or has been contested.[7]

GPR119: The Insulin (B600854) Secretion Modulator

GPR119 is predominantly expressed in pancreatic β-cells and intestinal L-cells and is recognized as a key regulator of glucose homeostasis.[8] LPC(18:1) has been identified as an endogenous ligand for GPR119, promoting glucose-dependent insulin secretion.[8][9] Cryo-electron microscopy studies have revealed that LPC(18:1) binds within a pocket formed by the transmembrane helices of GPR119.[10]

Signaling Pathway: LPC(18:1) binding to GPR119 primarily couples to the Gαs subunit of the heterotrimeric G protein. This activation stimulates adenylyl cyclase (AC) to produce cyclic AMP (cAMP).[10][11] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which ultimately enhances glucose-stimulated insulin secretion (GSIS).[8]

GPR55: The Calcium Mobilizer

GPR55 is expressed in various tissues and has been implicated in processes like neuropathic pain and cancer cell signaling.[12] Several studies have demonstrated that LPC species, including LPC(18:1), can act as ligands for GPR55, inducing intracellular calcium mobilization in a GPR55-dependent manner.[12][13] This effect is often stronger than that evoked by other proposed endogenous agonists.[12] Molecular modeling suggests that LPC(18:1) interacts strongly with the receptor's binding site.[12]

Signaling Pathway: The activation of GPR55 by LPC(18:1) is coupled to the Gαq/11 subunit. This leads to the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytosol.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Intercellular Lipid Mediators and GPCR Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. dovepress.com [dovepress.com]

- 10. Lysophosphatidylcholines Enriched with cis and trans Palmitoleic Acid Regulate Insulin Secretion via GPR119 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Lysophosphatidylcholine elicits intracellular calcium signaling in a GPR55-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

A Deep Dive into the Biosynthesis of 1-Oleoyl-sn-glycero-3-phosphocholine in Rat Tissues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of 1-Oleoyl-sn-glycero-3-phosphocholine, a specific molecular species of phosphatidylcholine, within rat tissues. Understanding the intricate pathways and enzymatic activities involved in its synthesis is crucial for various fields, including lipid metabolism research, drug development targeting lipid signaling, and the study of membrane biology. This document details the primary biosynthetic route, summarizes key enzymatic data, and provides foundational experimental protocols for its investigation.

The Primary Biosynthetic Pathway: The Kennedy Pathway

The synthesis of this compound in rat tissues predominantly occurs via the Kennedy pathway, also known as the CDP-choline pathway. This fundamental metabolic route is responsible for the de novo synthesis of all phosphatidylcholines. The pathway involves a series of enzymatic steps, culminating in the transfer of a phosphocholine (B91661) headgroup to a diacylglycerol backbone.

The biosynthesis of lecithin (B1663433) (phosphatidylcholine) from choline (B1196258) is a rapid process observed in all organs of the rat[1]. The final and committing step in this pathway is the reaction catalyzed by cholinephosphotransferase, where cytidine (B196190) diphosphate-choline (CDP-choline) reacts with diacylglycerol to form phosphatidylcholine and cytidine monophosphate (CMP)[1]. While this pathway is ubiquitous, the specific incorporation of an oleoyl (B10858665) group at the sn-1 position is dependent on the availability of 1-oleoyl-containing diacylglycerol precursors.

Below is a diagram illustrating the key steps of the Kennedy pathway leading to the formation of this compound.

Quantitative Data on Enzyme Activities

While specific quantitative data for the biosynthesis of this compound is limited in the surveyed literature, valuable insights can be drawn from studies on related phosphatidylcholine species and the enzymes governing their synthesis. The activity of key enzymes in this pathway has been measured in various rat tissues, with the microsomal fraction being the primary site of synthesis.

| Enzyme | Substrate(s) | Tissue | Specific Activity | Km | Optimal pH | Reference(s) |

| Cholinephosphotransferase | 1-Alkyl-2-acetyl-sn-glycerol, CDP-choline | Spleen (microsomes) | Highest among tissues examined | - | 8.0 | [2] |

| Cholinephosphotransferase | Diacylglycerol | - | - | - | 8.5 | [2] |

| Acetyl-CoA:1-alkyl-2-lyso-sn-glycero-3-phosphocholine acetyltransferase | Acetyl-CoA | Spleen (microsomes) | ~10 nmol/min/mg protein | 67 µM | - | [3] |

| Acetyl-CoA:1-alkyl-2-lyso-sn-glycero-3-phosphocholine acetyltransferase | 1-Alkyl-2-lyso-sn-glycero-3-phosphocholine | Spleen (microsomes) | - | 30 µM (optimal concentration) | - | [3] |

| 1-O-alkyl-2-lyso-sn-glycero-3-phosphocholine:acetyl-CoA acetyltransferase | Acetyl-CoA | Spleen (purified enzyme) | 0.317 ± 0.089 µmol/min/mg protein | 137 ± 13 µM | ~8 | [4] |

| Phosphatidate phosphohydrolase | Phosphatidate | Liver (particle-free supernatant) | ~5-fold increase 6h after subtotal hepatectomy | - | - | [5] |

Note: The data presented for acetyltransferases relate to the synthesis of platelet-activating factor and provide a comparative context for acyltransferase activities in rat tissues. The activity of cholinephosphotransferase is crucial for the final step of this compound synthesis.

Detailed Experimental Protocols

The investigation of this compound biosynthesis relies on a set of core biochemical assays. The following protocols are based on methodologies described for similar lipid molecules and can be adapted for the specific study of the oleoyl species.

Preparation of Microsomes from Rat Tissues

Microsomes are essential for studying the enzymes of the Kennedy pathway, as many are membrane-bound.

Objective: To isolate the microsomal fraction from various rat tissues (e.g., liver, spleen, lung).

Materials:

-

Rat tissue of interest

-

Homogenization buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl, pH 7.4, 1 mM EDTA)

-

High-speed refrigerated centrifuge

-

Ultracentrifuge

-

Potter-Elvehjem homogenizer

Procedure:

-

Euthanize the rat and immediately excise the desired tissue.

-

Place the tissue in ice-cold homogenization buffer.

-

Mince the tissue finely with scissors.

-

Homogenize the minced tissue in 4 volumes of homogenization buffer using a Potter-Elvehjem homogenizer.

-

Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet nuclei, mitochondria, and cell debris.

-

Carefully collect the supernatant (post-mitochondrial fraction).

-

Centrifuge the supernatant at 100,000 x g for 60 minutes at 4°C to pellet the microsomes.

-

Discard the supernatant (cytosol).

-

Resuspend the microsomal pellet in a suitable buffer for subsequent enzyme assays.

-

Determine the protein concentration of the microsomal preparation using a standard method (e.g., Bradford assay).

Cholinephosphotransferase Assay

This assay measures the final step in the de novo synthesis of phosphatidylcholine.

Objective: To determine the activity of cholinephosphotransferase in microsomal preparations.

Materials:

-

Microsomal preparation

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.5, 10 mM MgCl2, 1 mM DTT)

-

[14C]CDP-choline (radiolabeled substrate)

-

1,2-Dioleoyl-sn-glycerol (substrate)

-

Lipid extraction solvents (e.g., chloroform:methanol, 2:1 v/v)

-

Thin-layer chromatography (TLC) plates and developing solvent

-

Scintillation counter and fluid

Procedure:

-

Prepare the reaction mixture containing assay buffer, a known amount of microsomal protein, and 1,2-dioleoyl-sn-glycerol.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding [14C]CDP-choline.

-

Incubate at 37°C for a defined period (e.g., 15-30 minutes).

-

Stop the reaction by adding chloroform:methanol (2:1 v/v).

-

Extract the lipids from the reaction mixture.

-

Separate the radiolabeled this compound from the unreacted [14C]CDP-choline using TLC.

-

Scrape the spot corresponding to phosphatidylcholine into a scintillation vial.

-

Add scintillation fluid and quantify the radioactivity using a scintillation counter.

-

Calculate the specific activity as nmol of product formed per minute per mg of protein.

The following diagram outlines the general workflow for studying the biosynthesis of this compound.

Concluding Remarks

The biosynthesis of this compound is a critical process for maintaining membrane integrity and cellular signaling in rat tissues. The Kennedy pathway serves as the primary route for its de novo synthesis, with cholinephosphotransferase playing a pivotal role in the final step. While direct quantitative data for this specific phospholipid species is not extensively available, the provided protocols and enzymatic data for related compounds offer a solid foundation for its investigation. Further research focusing on the substrate specificity of the acyltransferases and cholinephosphotransferase for oleoyl-containing lipids will provide a more detailed understanding of the regulation of this compound levels in different physiological and pathological states. This knowledge is paramount for the development of novel therapeutic strategies targeting lipid metabolism.

References

- 1. In vivo studies on pathways for the biosynthesis of lecithin in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biosynthesis of 1-alkyl-2-acetyl-sn-glycero-3-phosphocholine (platelet activating factor and a hypotensive lipid) by cholinephosphotransferase in various rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enzymatic synthesis of 1-alkyl-2-acetyl-sn-glycero-3-phosphocholine, a hypotensive and platelet-aggregating lipid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Partial purification and characterization of 1-O-alkyl-2-lyso-sn-glycero-3-phosphocholine:acetyl-CoA acetyltransferase from rat spleen - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A study of some enzymes of glycerolipid biosynthesis in rat liver after subtotal hepatectomy - PMC [pmc.ncbi.nlm.nih.gov]

Oleoyl-lysophosphatidylcholine: A Lipid Mediator at the Crossroads of Health and Disease

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Oleoyl-lysophosphatidylcholine (LPC(18:1)) is a bioactive lysophospholipid that has garnered significant attention in the field of lipidomics due to its multifaceted roles in cellular signaling and its implications in a variety of physiological and pathological processes. As a major component of lysophosphatidylcholines (LPCs) in human plasma, LPC(18:1) is emerging as a critical signaling molecule and a potential biomarker for various diseases, including cancer and cardiovascular conditions. This technical guide provides a comprehensive overview of LPC(18:1), focusing on its quantitative analysis, experimental methodologies, and its role in key signaling pathways.

Quantitative Data on Oleoyl-lysophosphatidylcholine

The concentration of LPC(18:1) in biological fluids, particularly plasma, is dynamically regulated and can be significantly altered in disease states. The following tables summarize quantitative data from various studies, providing a comparative overview of LPC(18:1) levels in different conditions.

| Condition | Sample Type | LPC(18:1) Concentration/Change | Reference |

| Healthy Individuals | Plasma | Ranges from 125 to 143 nmol/mL (for total LPC) | [1] |

| Healthy Individuals | Plasma | Normal concentration of total LPC is about 200–300 μM | [2] |

| Colorectal Cancer | Plasma | Significantly decreased levels compared to controls | [3][4][5] |

| Melanoma with Lymph Node Metastasis | Plasma | Increased levels compared to patients without metastasis | [6] |

| Atherosclerosis | Advanced Plaques | Significantly elevated levels | [7][8][9] |

| Cardiovascular Risk | Plasma | Significantly reduced in subjects with elective coronary artery bypass grafting | [7][8][9] |

| Aging | Plasma | Levels increase moderately during normal aging | [10] |

| Alzheimer's Disease | Plasma | Strikingly elevated levels, mimicking accelerated aging | [10] |

Experimental Protocols for Oleoyl-lysophosphatidylcholine Analysis

The accurate quantification of LPC(18:1) is crucial for understanding its biological roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and robust method for this purpose. Below are detailed methodologies for sample preparation and LC-MS/MS analysis.

Sample Preparation from Plasma/Serum

This protocol outlines a common method for extracting lysophospholipids from plasma or serum for LC-MS/MS analysis.[11]

Materials:

-

Plasma or serum samples

-

Methanol (B129727) (LC-MS grade)

-

Isopropanol (LC-MS grade)

-

Chloroform (B151607) (LC-MS grade)

-

Internal Standard (IS): LPC(17:0) or other deuterated LPC standard (e.g., LPC(18:1)-d7)

-

Microcentrifuge tubes

-

Centrifuge

-

Nitrogen evaporator or vacuum concentrator

Procedure:

-

Thawing: Thaw frozen plasma or serum samples on ice.

-

Aliquoting: Aliquot 50 µL of the sample into a clean microcentrifuge tube.

-

Internal Standard Spiking: Add the internal standard to the sample to a final concentration appropriate for the analytical method (e.g., 10 µM).

-

Protein Precipitation and Lipid Extraction:

-

Add 500 µL of ice-cold methanol to the sample.[12]

-

Vortex the mixture vigorously for 1 minute to precipitate proteins and extract lipids.

-

Incubate the mixture on ice for 10 minutes.

-

Alternatively, a mixture of chloroform and methanol (2:1, v/v) can be used for a more comprehensive lipid extraction.

-

-

Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Collection: Carefully transfer the supernatant containing the extracted lipids to a new clean tube.

-

Drying: Evaporate the solvent from the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.

-

Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis, such as methanol or a mixture of methanol and isopropanol.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This protocol provides a general framework for the quantification of LPC(18:1) using a triple quadrupole mass spectrometer.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is commonly used for the separation of lysophospholipids.

-

Mobile Phase A: Water with 0.1% formic acid or an appropriate buffer like ammonium (B1175870) formate.

-

Mobile Phase B: Acetonitrile/Isopropanol (e.g., 1:1, v/v) with 0.1% formic acid or ammonium formate.

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the lipids, followed by a re-equilibration step.

-

Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

-

Column Temperature: Maintained at a constant temperature, for instance, 40°C.

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-